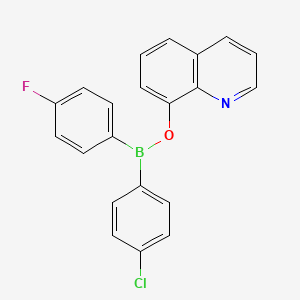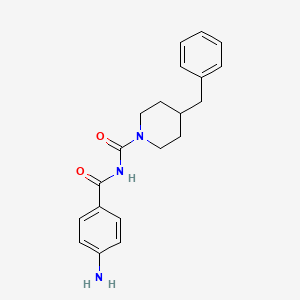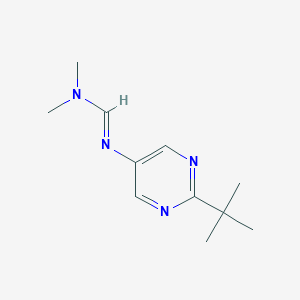![molecular formula C14H28O5Si B14189630 3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione CAS No. 928855-57-6](/img/structure/B14189630.png)
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione is an organosilicon compound with the molecular formula C14H28O5Si. This compound is notable for its unique structure, which combines a silane group with a β-diketone moiety. It is used in various scientific and industrial applications due to its ability to form stable complexes with metals and its reactivity with organic and inorganic substrates .
Métodos De Preparación
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione can be synthesized through the silylation of 3-allylpentane-2,4-dione with triethoxysilane in the presence of Speier’s catalyst. The reaction primarily occurs at the terminal carbon atom of the allyl group . The general reaction is as follows:
CH2=CH-CH2−C[−C(O)CH3]2+(EtO)3SiHSpeier’s catalyst(EtO)3SiCH2CH2CH2C[−C(O)CH3]2
Análisis De Reacciones Químicas
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis and Condensation: The triethoxysilyl groups can hydrolyze and condense in the presence of moisture, forming siloxane bonds.
Complexation with Metals: The β-diketone moiety can form stable complexes with metals such as europium, terbium, and ytterbium.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione has several scientific research applications:
Luminescent Materials: It is used to synthesize luminescent sol-gel films containing rare-earth metals like europium, terbium, and ytterbium.
Coordination Chemistry: The compound is used to form metal β-diketonates, which are valuable in coordination chemistry for studying metal-ligand interactions.
Surface Modification: Due to its silane group, it is employed in surface modification of materials to enhance properties such as adhesion and hydrophobicity.
Mecanismo De Acción
The mechanism of action of 3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione involves its ability to form stable complexes with metal ions through the β-diketone moiety. The triethoxysilyl group can undergo hydrolysis and condensation, leading to the formation of siloxane networks. These properties make it useful in creating hybrid materials with enhanced mechanical and optical properties .
Comparación Con Compuestos Similares
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione is unique due to its combination of a silane group and a β-diketone moiety. Similar compounds include:
3-Isocyanatopropyltriethoxysilane: Another organosilicon compound used in surface modification and as a coupling agent.
3-(Trimethoxysilyl)propyl methacrylate: Used in the production of hybrid materials and as a coupling agent in composites.
These compounds share the silane functionality but differ in their additional functional groups, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
928855-57-6 |
|---|---|
Fórmula molecular |
C14H28O5Si |
Peso molecular |
304.45 g/mol |
Nombre IUPAC |
3-(2-triethoxysilylpropyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H28O5Si/c1-7-17-20(18-8-2,19-9-3)11(4)10-14(12(5)15)13(6)16/h11,14H,7-10H2,1-6H3 |
Clave InChI |
VVNKRALDWZOPJI-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C(C)CC(C(=O)C)C(=O)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14189559.png)
![[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B14189560.png)
![2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B14189574.png)
![1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14189585.png)
![5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189592.png)



![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)

![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)

